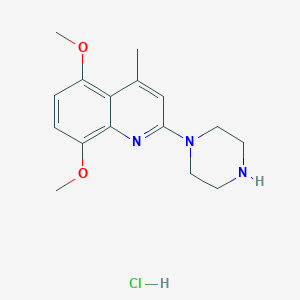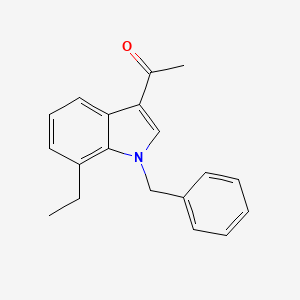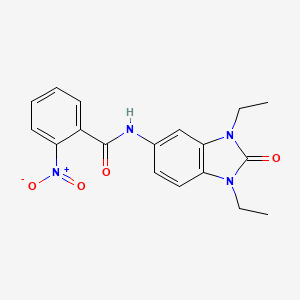![molecular formula C18H14N2O4S B4193054 N-(3-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193054.png)
N-(3-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide
Descripción general
Descripción
N-(3-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide, also known as Nitrophenyl Furan (NPF), is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of NPF is not fully understood, but it is thought to involve the formation of covalent bonds with the target enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, which can have significant effects on the biological processes that the enzyme is involved in.
Biochemical and Physiological Effects:
NPF has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to increase the levels of acetylcholine in the brain, which can have effects on memory and learning. It has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPF in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research involving NPF. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Another potential direction is investigating its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of NPF and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
NPF has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the body.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-18(19-13-5-4-6-14(11-13)20(22)23)17-10-9-15(24-17)12-25-16-7-2-1-3-8-16/h1-11H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULULVZTJUPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4192980.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192982.png)
![diethyl 5-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4192988.png)
![1-(9H-carbazol-9-yl)-3-[(2-phenoxyethyl)amino]-2-propanol hydrochloride](/img/structure/B4192995.png)
![5-(2-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4193007.png)
![9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4193028.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)

acetate](/img/structure/B4193058.png)
![3-(4-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4193064.png)
![4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
![ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4193080.png)